Cas no 1805574-83-7 (3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride)

3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride is a highly reactive acyl chloride derivative, characterized by the presence of two trifluoromethyl groups and an ethyl substituent on the benzene ring. Its electron-withdrawing trifluoromethyl groups enhance electrophilicity, making it a valuable intermediate in organic synthesis, particularly for the preparation of amides, esters, and other acylated compounds. The compound's stability and reactivity under controlled conditions allow for efficient functionalization in pharmaceutical and agrochemical applications. Its structural features contribute to improved lipophilicity and metabolic stability in derived compounds. Proper handling under inert conditions is recommended due to its moisture sensitivity.
3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride structure
1805574-83-7 structure
Product Name:3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride
CAS No:1805574-83-7
MF:C11H7ClF6O
MW:304.616103410721
CID:5038797
Update Time:2025-06-08

3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride
    • Inchi: 1S/C11H7ClF6O/c1-2-6-7(9(12)19)3-5(10(13,14)15)4-8(6)11(16,17)18/h3-4H,2H2,1H3
    • InChI Key: JXSCEUIXXSJELB-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 337
  • XLogP3: 5
  • Topological Polar Surface Area: 17.1

3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010000278-1g
3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride
1805574-83-7 97%
1g
1,579.40 USD 2021-07-06

Additional information on 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride

Introduction to 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride (CAS No. 1805574-83-7)

3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride (CAS No. 1805574-83-7) is a highly specialized compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and recent advancements in its use.

Chemical Properties: 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride is a chlorinated derivative of a substituted benzene ring. The molecule features two trifluoromethyl groups at the 3 and 5 positions and an ethyl group at the 2 position. The presence of these functional groups imparts unique chemical and physical properties to the compound. The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can influence the reactivity and stability of the molecule. The ethyl group adds steric bulk and can affect the conformational flexibility of the molecule.

The compound is a colorless to pale yellow liquid with a distinct odor. It is highly reactive due to the presence of the acyl chloride functional group, which makes it an excellent electrophile in various chemical reactions. This reactivity is crucial for its use as an intermediate in organic synthesis and as a building block in the development of new materials and pharmaceuticals.

Synthesis Methods: The synthesis of 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride typically involves several steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)-2-ethylbenzoic acid, which can be synthesized through various routes such as Friedel-Crafts acylation or direct fluorination of a suitable precursor. The benzoic acid is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction is typically carried out under carefully controlled conditions to ensure high yield and purity.

Applications in Organic Synthesis: 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride is widely used as a versatile reagent in organic synthesis. Its reactivity makes it suitable for forming amide bonds through nucleophilic acyl substitution reactions. This property is particularly useful in the synthesis of complex organic molecules, including those with biological activity. For example, it has been employed in the synthesis of fluorinated peptides and proteins, which have applications in drug discovery and biotechnology.

Pharmaceutical Research: In pharmaceutical research, 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride has gained attention due to its potential as a building block for developing new drugs. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties. Recent studies have explored the use of this compound in the synthesis of novel anticancer agents and antiviral drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of fluorinated benzoyl derivatives with potent antitumor activity against various cancer cell lines.

Materials Science: Beyond its applications in pharmaceuticals, 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride has also found use in materials science. Its unique chemical structure makes it suitable for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers have potential applications in high-performance coatings, adhesives, and electronic materials.

Safety Considerations: While 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride is a valuable compound with numerous applications, it is important to handle it with care due to its reactivity and potential hazards. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials.

Conclusion: In summary, 3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride (CAS No. 1805574-83-7) is a versatile compound with significant potential in various fields such as organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an essential building block for developing new materials and drugs with improved performance characteristics. Ongoing research continues to explore new applications and optimize existing methods for its synthesis and use.

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